molecular formula C10H14N2O2 B13655749 Ethyl 2-(2,6-dimethylpyrimidin-4-yl)acetate

Ethyl 2-(2,6-dimethylpyrimidin-4-yl)acetate

Cat. No.: B13655749
M. Wt: 194.23 g/mol
InChI Key: CZXXJMCTBBAKNZ-UHFFFAOYSA-N
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Description

Ethyl 2-(2,6-dimethylpyrimidin-4-yl)acetate is an organic compound with the molecular formula C10H14N2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2,6-dimethylpyrimidin-4-yl)acetate can be synthesized through a multi-step process involving the reaction of 2,6-dimethylpyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,6-dimethylpyrimidin-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-(2,6-dimethylpyrimidin-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,6-dimethylpyrimidin-4-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4,6-dimethylpyrimidin-2-yl)acetate
  • Ethyl 2-(2,4-dimethylpyrimidin-5-yl)acetate
  • Ethyl 2-(2,5-dimethylpyrimidin-4-yl)acetate

Uniqueness

Ethyl 2-(2,6-dimethylpyrimidin-4-yl)acetate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 2-(2,6-dimethylpyrimidin-4-yl)acetate

InChI

InChI=1S/C10H14N2O2/c1-4-14-10(13)6-9-5-7(2)11-8(3)12-9/h5H,4,6H2,1-3H3

InChI Key

CZXXJMCTBBAKNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC(=NC(=C1)C)C

Origin of Product

United States

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